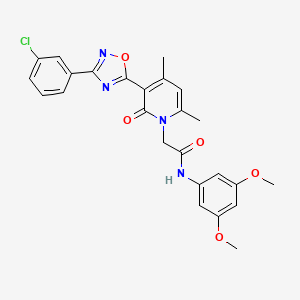

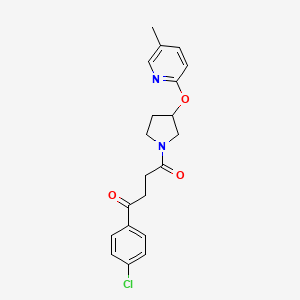

![molecular formula C13H16N2O2S B2888673 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole CAS No. 324009-28-1](/img/structure/B2888673.png)

1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole is a chemical compound . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of pyrazoles, including this compound, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can also be used .Chemical Reactions Analysis

Pyrazoles, including this compound, can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They can also participate in reactions involving the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Tandem Reaction and Synthesis of Dihydropyrazole : An efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone has been developed, with N-sulfonyl allenamide as the key intermediate in this tandem transformation (Yuanxun Zhu et al., 2011).

Synthesis of Pharmaceutically Important Heteroaromatics : The preparation of some 5-substituted pyrazoles and pyrimethamine from methyl phenyl sulfone showcases the compound's role in the synthesis of pharmaceutically significant heteroaromatic compounds (M. Yokoyama et al., 1984).

Biological Applications and Properties

Antimicrobial Activity of Pyrazole Derivatives : A study on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that several derivatives exhibited activity exceeding that of reference drugs. This indicates the potential of these derivatives in antimicrobial applications (Amani M. R. Alsaedi et al., 2019).

Evaluation of Anti-inflammatory and Analgesic Activities : The synthesis and pharmacological properties study of 1,5-diarylpyrazoles and related derivatives explored anti-inflammatory agents with fewer side effects than existing nonsteroidal anti-inflammatory drugs. This study highlights the compound's relevance in developing new anti-inflammatory agents (K. Tsuji et al., 1997).

Environmental and Catalytic Applications

Accidental Synthesis and Antioxidant Activity : An untargeted synthesis leading to the formation of a trimer of pyrazolone emphasized its significance in the pharmaceutical field, showcasing broad-spectrum biological activities including anti-inflammatory, analgesic, and antioxidant functions. This underscores the versatility of pyrazolone derivatives in catalysis and environmental applications (Arti Jain et al., 2021).

Catalyzed Synthesis of Bis-pyrazoles : The use of Brönsted acidic ionic liquid supported on nanoporous Na+-montmorillonite as a catalyst for the synthesis of bis-pyrazoles demonstrates the compound's utility in facilitating efficient and environmentally friendly chemical reactions (F. Shirini et al., 2015).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the targets are typically carbon atoms in organic groups .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon-carbon bonds .

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of “1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole” can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

4-(benzenesulfonylmethyl)-1,3,5-trimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-10-13(11(2)15(3)14-10)9-18(16,17)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEVVXAORQYRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

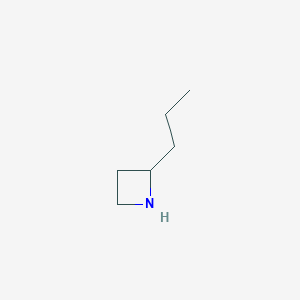

![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)

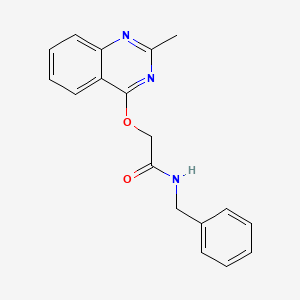

![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)